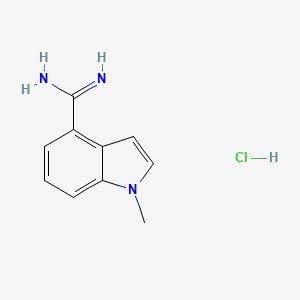

1-Methyl-1H-indole-4-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

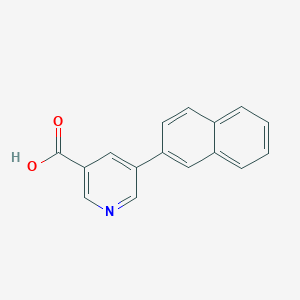

1-Methyl-1H-indole-4-carboximidamide hydrochloride, commonly referred to as MIH-HCl, is a synthetic compound widely used in scientific research. It is a derivative of indole, an aromatic compound found in many plants and animals, and has a wide range of applications in the laboratory. MIH-HCl is an important tool in biochemical and physiological research, and is used to investigate the effects of indole on various biological systems.

Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis is a critical area of research due to the indole core's presence in a wide range of bioactive molecules. A review of indole synthesis methods classifies them into nine strategies, highlighting the importance of indole and its derivatives in developing pharmaceuticals and organic compounds. This classification system helps researchers understand the strategic approaches to indole synthesis, potentially including derivatives like "1-Methyl-1H-indole-4-carboximidamide hydrochloride" (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indoles, including specific derivatives, have been studied for their protective effects on chronic liver injuries. They exhibit multiple protective roles in the liver, indicating that derivatives of indole can be crucial in developing treatments for liver diseases (Wang et al., 2016).

Anticancer Applications

The synthesis of indole derivatives through reactions like Knoevenagel condensation has been explored for their anticancer potential. This emphasizes the role of indole chemistry in creating biologically active molecules that can target various cancer types, suggesting potential research applications for "1-Methyl-1H-indole-4-carboximidamide hydrochloride" in anticancer drug development (Tokala et al., 2022).

Bioactivity of Indole Derivatives

Indole derivatives have been identified with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. This diversity underscores the importance of indole-based compounds in medicinal chemistry and drug discovery, potentially extending to the specific research and applications of "1-Methyl-1H-indole-4-carboximidamide hydrochloride" (Omar et al., 2021).

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, cell proliferation, neurotransmission, and metabolic regulation .

Result of Action

Indole derivatives are known to exert a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules can potentially influence the action of indole derivatives .

properties

IUPAC Name |

1-methylindole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13;/h2-6H,1H3,(H3,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEOJLYEUBSNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679526 |

Source

|

| Record name | 1-Methyl-1H-indole-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indole-4-carboximidamide hydrochloride | |

CAS RN |

1030422-66-2 |

Source

|

| Record name | 1-Methyl-1H-indole-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

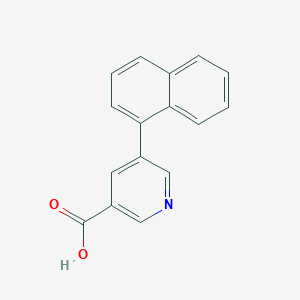

![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)